N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with diethanolamine. This reaction is often carried out in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process. The reaction is conducted at elevated temperatures, around 90°C, to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, is advantageous due to their recyclability and efficiency in promoting the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is employed in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)taurine: Known for its use in biochemical studies and as a buffer in biological systems.
N,N-bis(2-hydroxyethyl)oleamide: Used in the synthesis of surfactants and as a lubricant in industrial applications.
Uniqueness
What sets N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide apart from similar compounds is its unique combination of a tetrazole ring and hydroxyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c18-8-6-16(7-9-19)12(20)11-13-15-17(14-11)10-4-2-1-3-5-10/h1-5,18-19H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAYIVSIMIZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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